molecular formula C16H14FN3O2 B12959663 7-Fluoro-3-((4-methoxybenzyl)oxy)-1,5-naphthyridin-2-amine

7-Fluoro-3-((4-methoxybenzyl)oxy)-1,5-naphthyridin-2-amine

Katalognummer: B12959663
Molekulargewicht: 299.30 g/mol
InChI-Schlüssel: VILBKPDIZPVAFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Fluoro-3-((4-methoxybenzyl)oxy)-1,5-naphthyridin-2-amine is a fluorinated naphthyridine derivative Compounds containing fluorine atoms are known for their enhanced biological activity and unique properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-((4-methoxybenzyl)oxy)-1,5-naphthyridin-2-amine typically involves multiple stepsThe reaction conditions often involve the use of polar aprotic solvents and catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

7-Fluoro-3-((4-methoxybenzyl)oxy)-1,5-naphthyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridines .

Wissenschaftliche Forschungsanwendungen

7-Fluoro-3-((4-methoxybenzyl)oxy)-1,5-naphthyridin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7-Fluoro-3-((4-methoxybenzyl)oxy)-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antibacterial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Fluoro-3-((4-methoxybenzyl)oxy)-1,5-naphthyridin-2-amine is unique due to its specific substitution pattern and the presence of both fluorine and methoxybenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C16H14FN3O2

Molekulargewicht

299.30 g/mol

IUPAC-Name

7-fluoro-3-[(4-methoxyphenyl)methoxy]-1,5-naphthyridin-2-amine

InChI

InChI=1S/C16H14FN3O2/c1-21-12-4-2-10(3-5-12)9-22-15-7-13-14(20-16(15)18)6-11(17)8-19-13/h2-8H,9H2,1H3,(H2,18,20)

InChI-Schlüssel

VILBKPDIZPVAFI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)COC2=C(N=C3C=C(C=NC3=C2)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.